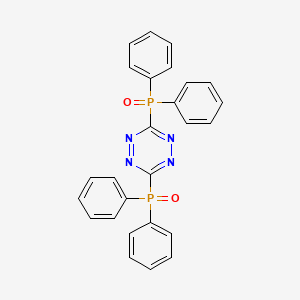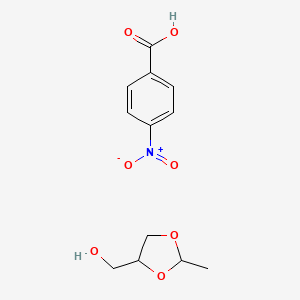
4-Nitrobenzoic acid--(2-methyl-1,3-dioxolan-4-yl)methanol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrobenzoic acid–(2-methyl-1,3-dioxolan-4-yl)methanol (1/1) is an organic compound that combines the structural features of 4-nitrobenzoic acid and 2-methyl-1,3-dioxolan-4-ylmethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzoic acid typically involves the nitration of benzoic acid, followed by oxidation. For example, the methyl group of methylbenzene directs nitration preferentially to the 4 position, and subsequent oxidation with chromic acid yields 4-nitrobenzoic acid . The preparation of 2-methyl-1,3-dioxolan-4-ylmethanol can involve the reaction of glyceraldehyde acetonide with appropriate reagents .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrobenzoic acid–(2-methyl-1,3-dioxolan-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield 4-aminobenzoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may have biological activity and could be studied for potential therapeutic applications.
Medicine: Compounds derived from 4-nitrobenzoic acid are used in the synthesis of anesthetics like procaine.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action for 4-nitrobenzoic acid–(2-methyl-1,3-dioxolan-4-yl)methanol would depend on its specific application. For example, if used as a precursor in drug synthesis, its mechanism would involve the biochemical pathways targeted by the final drug product. The nitro group can undergo reduction to form an amino group, which can then interact with various molecular targets in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrobenzoic acid: A precursor to 4-aminobenzoic acid, used in the synthesis of anesthetics.
2-Methyl-1,3-dioxolan-4-ylmethanol: Used in the synthesis of various organic compounds.
Uniqueness
4-Nitrobenzoic acid–(2-methyl-1,3-dioxolan-4-yl)methanol is unique due to the combination of the nitrobenzoic acid and dioxolane moieties, which may confer unique chemical and biological properties not found in the individual components.
Propiedades
Número CAS |
58006-17-0 |
|---|---|
Fórmula molecular |
C12H15NO7 |
Peso molecular |
285.25 g/mol |
Nombre IUPAC |
(2-methyl-1,3-dioxolan-4-yl)methanol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C5H10O3/c9-7(10)5-1-3-6(4-2-5)8(11)12;1-4-7-3-5(2-6)8-4/h1-4H,(H,9,10);4-6H,2-3H2,1H3 |
Clave InChI |
VKLYFUALXQHECJ-UHFFFAOYSA-N |
SMILES canónico |
CC1OCC(O1)CO.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


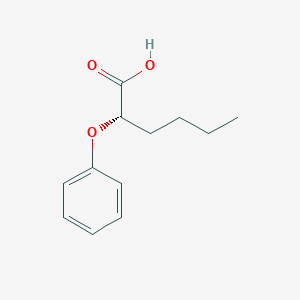

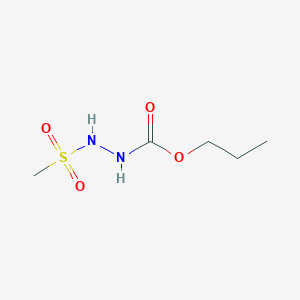

![9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]-](/img/structure/B14610780.png)
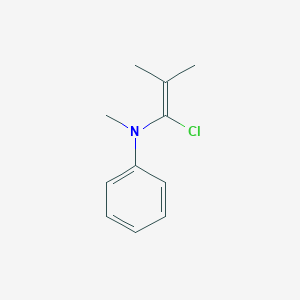





![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)pentan-2-ol](/img/structure/B14610828.png)

